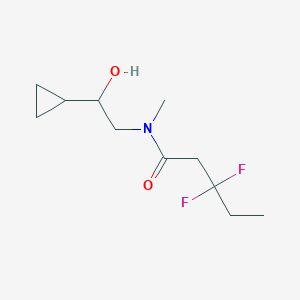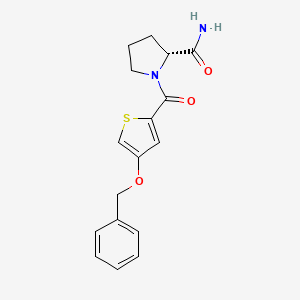![molecular formula C14H19N3O6S B7358881 N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been widely used in scientific research. It was first synthesized in 2004 and has since been used in various studies related to neuroscience, cancer, and diabetes.
Mecanismo De Acción
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of this compound and inhibits its activity. This leads to the accumulation of β-catenin, which translocates to the nucleus and activates gene transcription. The inhibition of this compound also affects other signaling pathways, such as the insulin signaling pathway, which is important for glucose metabolism.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has several biochemical and physiological effects. It has been shown to promote cell survival and proliferation, induce neuronal differentiation, and enhance insulin sensitivity. It also has anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. It is also cell-permeable and can be easily administered to cells and animals. However, it has some limitations, such as its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations to avoid these effects.
Direcciones Futuras
There are several future directions for the use of N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide in scientific research. One direction is to investigate its potential therapeutic applications in various diseases, such as Alzheimer's disease, cancer, and diabetes. Another direction is to study its effects on other signaling pathways and its interactions with other proteins. Furthermore, the development of more potent and selective this compound inhibitors based on the structure of this compound is an area of active research.
Métodos De Síntesis
The synthesis of N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions. The starting material is 1,3-benzodioxole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-aminopropyl)methylamine to form the amide. The final step involves the addition of methylsulfamoyl chloride to the amide to form the desired compound.
Aplicaciones Científicas De Investigación
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (this compound), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is also involved in several signaling pathways, such as the Wnt/β-catenin pathway, which is essential for embryonic development and tissue homeostasis.
Propiedades
IUPAC Name |
N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-15-24(20,21)6-2-5-16-13(18)8-17-14(19)10-3-4-11-12(7-10)23-9-22-11/h3-4,7,15H,2,5-6,8-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKHJYDMHOULAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)

![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)